(5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a unique combination of chlorinated phenyl groups, a furan ring, and a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chlorophenyl groups.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the chlorophenyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicine, research is focused on its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects is not fully understood. it is believed to interact with cellular proteins and enzymes, disrupting normal cellular functions. The chlorophenyl and furan groups may facilitate binding to specific molecular targets, while the thiazolo-triazole core could interfere with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)thiophen-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(3-chlorophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher potency, or a broader spectrum of activity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H10Cl3N3O2S |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H10Cl3N3O2S/c22-12-3-1-2-11(8-12)19-25-21-27(26-19)20(28)18(30-21)10-14-5-7-17(29-14)15-9-13(23)4-6-16(15)24/h1-10H/b18-10- |
InChI Key |
QGIRGZOQMJCTAE-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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